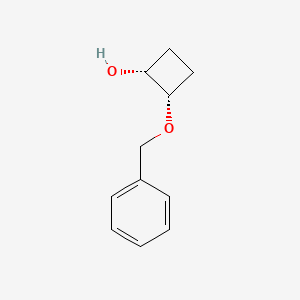

cis-2-(Benzyloxy)cyclobutanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-phenylmethoxycyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOHFDBJVNRTHG-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501268436 | |

| Record name | Cyclobutanol, 2-(phenylmethoxy)-, (1R,2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523541-75-4 | |

| Record name | Cyclobutanol, 2-(phenylmethoxy)-, (1R,2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanol, 2-(phenylmethoxy)-, (1R,2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Cyclobutane Architectures in Chemical Research

Cyclobutane (B1203170) rings, once considered mere chemical curiosities, are now recognized as privileged scaffolds in medicinal chemistry and materials science. researchgate.net Their incorporation into molecular design is driven by the unique three-dimensional arrangements they can adopt. nih.govnih.gov Unlike their more common five- and six-membered counterparts, the puckered nature of the cyclobutane ring offers a level of conformational restriction that can be advantageous in the design of biologically active molecules. nih.govnih.govlifechemicals.com This structural rigidity can help to lock a molecule into its most active conformation, potentially leading to enhanced potency and selectivity.

The utility of the cyclobutane motif extends to its role as a bioisostere, where it can replace other chemical groups, such as alkenes or larger cyclic systems, to improve a molecule's pharmacokinetic profile. nih.govnih.gov For instance, the replacement of a double bond with a cyclobutane ring can prevent cis/trans-isomerization and increase metabolic stability. nih.gov Furthermore, the C(sp³)-rich nature of cyclobutanes contributes to a greater three-dimensionality, a desirable trait in modern drug discovery for exploring chemical space beyond flat aromatic systems. researchgate.netrsc.org Cyclobutane derivatives are found in a range of natural products, many of which are from plant and marine sources and exhibit antimicrobial properties. nih.govru.nlopenmedicinalchemistryjournal.com

The development of new synthetic methods has made the incorporation of the cyclobutane motif more accessible to chemists, leading to its increased use in the synthesis of small-molecule drug candidates. nih.gov Research has demonstrated that the introduction of a cyclobutane fragment can significantly improve the biological activity of certain compounds. lifechemicals.com

Contextualization of Cis 2 Benzyloxy Cyclobutanol As a Key Structural Motif

cis-2-(Benzyloxy)cyclobutanol emerges as a valuable building block in organic synthesis, primarily serving as an intermediate in the construction of more complex, often biologically relevant, molecules. The "cis" stereochemistry of the hydroxyl and benzyloxy groups provides a specific spatial arrangement that can be exploited in stereoselective synthesis. The benzyloxy group not only offers steric bulk, influencing the approach of reagents, but also serves as a protecting group for the alcohol, which can be selectively removed later in a synthetic sequence.

The synthesis of this compound itself can be achieved through the reduction of 2-(benzyloxy)cyclobutanone. One documented method involves the use of sodium borohydride (B1222165) in methanol (B129727) at low temperatures. This reaction yields a mixture of the cis and trans isomers, which can then be separated by chromatography. google.com

The true significance of this compound lies in its potential for further chemical modification. The hydroxyl group can be activated, for example, by conversion to a mesylate, to facilitate nucleophilic substitution reactions. google.com This allows for the introduction of a wide variety of other functional groups and the construction of more elaborate cyclobutane-containing structures.

Overview of Current Research Landscape and Academic Inquiry

Convergent and Divergent Synthetic Routes

Reduction of Cyclobutanone (B123998) Precursors

A prevalent strategy for the synthesis of this compound involves the reduction of a cyclobutanone precursor. The stereochemical outcome of this reduction is a critical aspect, with various methods developed to favor the formation of the cis alcohol.

One direct approach involves the reaction of a suitable cyclobutanone derivative with benzyl (B1604629) alcohol, followed by reduction. For instance, 2-(benzyloxy)cyclobutanone can be reduced to the corresponding alcohol. google.com The choice of reducing agent is pivotal in determining the stereoselectivity of this transformation.

A common method for the synthesis of 2-[(benzyloxy)methyl]cyclobutan-1-ol (B2861785) involves the reaction of cyclobutanone with benzyl alcohol in the presence of a base like sodium hydride or potassium tert-butoxide. The resulting intermediate is then reduced to the final product.

In a specific example, the reduction of 2-(benzyloxy)cyclobutanone with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at 0°C, followed by stirring at room temperature, yields a mixture of this compound and trans-2-(benzyloxy)cyclobutanol. google.com These isomers can then be separated using column chromatography. google.com

| Reactant | Reagent | Product(s) | Reference |

| 2-(Benzyloxy)cyclobutanone | Sodium Borohydride (NaBH₄) | This compound and trans-2-(Benzyloxy)cyclobutanol | google.com |

The stereoselective hydride reduction of 3-substituted cyclobutanones, such as 3-benzyloxycyclobutanone, has been investigated to understand the factors governing the formation of cis and trans alcohols. vub.ac.be The reduction of 3-benzyloxycyclobutanone with various hydride reagents has been shown to be highly selective for the formation of the cis alcohol, often exceeding 90% selectivity. vub.ac.be This high selectivity can be further improved by adjusting reaction conditions such as lowering the temperature or decreasing the polarity of the solvent. vub.ac.be

Studies have shown that reducing agents like lithium aluminum hydride (LiAlH₄), L-selectride, and N-selectride all favor the formation of the cis isomer in the reduction of 3-benzyloxycyclobutanone. vub.ac.be The diastereomeric ratio of the products is influenced by the bulkiness of the hydride reagent and the reaction temperature. vub.ac.be

| Substrate | Reducing Agent | Predominant Product | Reference |

| 3-Benzyloxycyclobutanone | LiAlH₄ | cis-3-benzyloxycyclobutanol | vub.ac.be |

| 3-Benzyloxycyclobutanone | L-selectride | cis-3-benzyloxycyclobutanol | vub.ac.be |

| 3-Benzyloxycyclobutanone | N-selectride | cis-3-benzyloxycyclobutanol | vub.ac.be |

The stereochemical outcome of the hydride reduction of substituted cyclobutanones is governed by the direction of hydride attack on the carbonyl group. libretexts.org For 3-substituted cyclobutanones, the hydride can attack from the same face as the substituent (syn-attack) to yield the trans alcohol, or from the opposite face (anti-attack) to give the cis alcohol. vub.ac.be

Computational studies, using methods like Density Functional Theory (DFT), have provided insights into the transition states of these reactions. vub.ac.benih.govacs.org The preference for the formation of the cis alcohol is attributed to the lower energy of the transition state leading to this isomer. vub.ac.be Factors such as steric hindrance and electronic interactions between the incoming hydride, the substituent on the cyclobutane ring, and the solvent play a crucial role in determining the favored reaction pathway. vub.ac.be For instance, bulkier hydride reagents tend to increase the preference for equatorial attack, leading to the cis product in the case of 3-substituted cyclobutanones. libretexts.org

Stereoselective Hydride Reduction of 3-Substituted Cyclobutanones (e.g., 3-benzyloxycyclobutanone)

Nucleophilic Substitution and Ring-Opening Strategies

Nucleophilic substitution reactions provide another avenue for the synthesis of benzyloxy-substituted cyclobutanes. For instance, a bromoalkane intermediate can react with benzyl alcohol in the presence of a base like sodium hydride to introduce the benzyloxy group.

Ring-opening reactions of strained ring systems can also be employed. For example, the reaction of oxiranes with vicinal leaving groups can lead to the formation of thietane (B1214591) rings through nucleophilic ring-opening and intramolecular displacement. beilstein-journals.org While not directly leading to this compound, these strategies highlight the versatility of ring-opening reactions in the synthesis of substituted four-membered rings.

Acid-Promoted Approaches from 2-Hydroxycyclobutanone and Benzylic Alcohols

Acid-catalyzed reactions of 2-hydroxycyclobutanone with various benzyl alcohols have been developed to synthesize 2-(benzyloxy)cyclobutanones. rsc.orgresearchgate.netnih.gov These reactions can proceed in good to high yields and exhibit solvent-dependent chemoselectivity. rsc.org For example, the reaction of 2-hydroxycyclobutanone with benzyl alcohol in the presence of an acid catalyst can yield 2-(benzyloxy)cyclobutanone, which can then be reduced to the target this compound. rsc.orgresearchgate.net

The mechanism of this acid-catalyzed reaction can involve the formation of an oxonium ion intermediate, which then undergoes further reactions. rsc.org The nature of the substituent on the benzyl alcohol can influence the course of the reaction, with some substituted benzyl alcohols leading to cyclooligomerization processes. researchgate.net

Enzymatic Transformations for Enantiopure Intermediates

The synthesis of enantiomerically pure forms of this compound and its precursors can be effectively achieved through enzymatic transformations. Biocatalytic methods, such as enzymatic resolution, are powerful for separating enantiomers from a racemic mixture. researchgate.net

A notable example involves the enzymatic transesterification of racemic 2-hydroxycyclobutanone acetals, which serves as a precursor for chiral 2-benzyloxycyclobutanones. This process can yield (R)-(+)- and (S)-(−)-2-acetoxycyclobutanone acetals with high enantiomeric excess (97–99.9% ee). researchgate.net Subsequent protection of the hydroxyl group as a benzyl ether followed by deacetalation provides access to the enantiomerically pure (R)-(+)- and (S)-(−)-2-benzyloxycyclobutanones. researchgate.net

Porcine pancreatic lipase (B570770) (PPL) has demonstrated the ability to discriminate between enantiomers of cyclobutanol (B46151) derivatives, facilitating their resolution. researchgate.net Similarly, other hydrolases are widely used in asymmetric synthesis to produce enantiopure drugs and intermediates through selective acylation or hydrolysis. uniovi.es These enzymatic strategies are valued for their high selectivity and operation under mild, environmentally friendly conditions. researchgate.netnih.gov

Table 1: Enzymatic Resolution of Cyclobutanol Precursors

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Various Lipases/Esterases | Racemic 2-hydroxycyclobutanone acetals | (R)-(+)- and (S)-(−)-2-acetoxycyclobutanone acetals | 97–99.9% | researchgate.net |

Cycloaddition-Based Assembly of the Cyclobutane Core

Cycloaddition reactions represent a cornerstone in the synthesis of cyclobutane rings, offering direct routes to the core structure of this compound.

The [2+2] cycloaddition of a ketene (B1206846) with an alkene is a highly effective method for constructing cyclobutanone derivatives, which are versatile intermediates for this compound. nih.govnih.gov Specifically, the reaction of dichloroketene (B1203229), generated in situ, with allyl benzyl ether yields 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone. rsc.orgrsc.org This cycloadduct can then be converted through a series of steps to the target cyclobutanol. rsc.orgrsc.org

This thermal cycloaddition process is known for its high regio- and stereoselectivity. nih.govlibretexts.org The reaction between benzyloxyacetyl chloride (a ketene precursor) and imines has been shown to produce β-lactams with complete cis-stereoselectivity, highlighting the stereochemical control achievable with this methodology. mdpi.compreprints.org

A one-pot procedure for the thermal [2+2] cycloaddition of benzyl vinyl ether with in situ generated dichloroketene has been reported to produce (benzyloxy)cyclobutanone in a 50% yield. nih.govacs.org

Table 2: Examples of [2+2] Cycloaddition for Cyclobutane Synthesis

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| Dichloroketene | Allyl benzyl ether | 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone | 50% | rsc.orgrsc.org |

Olefin [2+2] photocycloaddition is a powerful and common method for synthesizing cyclobutane rings. baranlab.org This reaction involves the excitation of an alkene by UV or visible light, leading to a cycloaddition reaction with another alkene to form the four-membered ring. acs.org The reaction can be performed in both an inter- and intramolecular fashion to produce a wide variety of substituted cyclobutanes. acs.orgbeilstein-journals.org

While direct intermolecular heterodimerization can be challenging, the use of catalysts, such as copper(I) salts, can facilitate the reaction. acs.org These catalyzed reactions often proceed with high stereoselectivity. acs.org For instance, the Cu(I)-catalyzed intramolecular [2+2] photocycloaddition of 1,6-heptadienes is a well-established method for forming bicyclic cyclobutane systems. acs.org The construction of complex natural products containing a cyclobutane core has been achieved using stereoselective intramolecular [2+2] photocycloadditions. wisc.edu

A newer approach for the synthesis of functionalized cyclobutanols involves a formal [3+1]-cycloaddition. This method allows for the creation of substituted cyclobutanol rings that can be further elaborated. A reported strategy utilizes the reaction of 1,1-diborylalkanes with epihalohydrins or epoxy alcohol derivatives to generate 3-borylated cyclobutanols. scholaris.canih.gov The boron moiety in the product serves as a convenient handle for further functionalization through various cross-coupling reactions. nih.gov This methodology provides access to cyclobutanols with substituents at three of the four positions on the cyclobutane core. nih.gov

An unconventional yet effective method for synthesizing cyclobutanol derivatives is the photocyclization of 2-(hydroxyimino)aldehydes, which is a variation of the Norrish-Yang reaction. researchgate.netnih.gov Typically, the photocyclization of aldehydes is plagued by competing fragmentation reactions. nih.govacs.org However, with 2-(hydroxyimino)aldehydes, the reaction proceeds chemoselectively to afford cyclobutanol oximes in good to excellent yields (up to 95%) and with high diastereoselectivity (up to >99:1). researchgate.netnih.govnih.govacs.org

This reaction is initiated by the UV irradiation of the 2-(hydroxyimino)aldehyde, leading to the formation of the cyclobutanol ring structure. nih.gov The resulting cyclobutanol oxime derivatives can be purified and their diastereomers isolated using standard column chromatography. researchgate.netnih.gov

Table 3: Yields of Cyclobutanol Oximes from Photocyclization

| Starting Material | Product | Yield | Diastereomeric Ratio (dr) | Reference |

|---|

Formal [3+1]-Cycloaddition for Functionalized Cyclobutanols

Advanced Derivatization and Functionalization Strategies

Once the core this compound structure is assembled, advanced derivatization and functionalization strategies can be employed to create a diverse range of analogs. The hydroxyl and benzyloxy groups, along with the cyclobutane ring itself, provide multiple points for chemical modification.

For instance, the hydroxyl group can undergo esterification or etherification. The benzyloxy group can be cleaved to reveal a free hydroxyl group, which can then be further functionalized. Ring-opening reactions of the strained cyclobutane ring can also be utilized to access different classes of compounds.

C-H functionalization logic offers a modern approach to derivatization, allowing for the direct introduction of new substituents onto the cyclobutane core. nih.gov This strategy can be used to introduce aryl groups or other functionalities at specific positions, as demonstrated in the synthesis of piperarborenine natural products. nih.govbaranlab.org The development of advanced derivatization protocols is crucial for creating libraries of compounds for various applications, such as in medicinal chemistry. nih.gov

Mitsunobu Reactions for Stereochemical Inversion and Functional Group Coupling

The Mitsunobu reaction is a powerful and versatile method in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers. wikipedia.orgorganic-chemistry.org The reaction proceeds via a dehydrative condensation mechanism, utilizing a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgtcichemicals.com

A defining characteristic of the Mitsunobu reaction when applied to chiral secondary alcohols is the clean inversion of stereochemistry at the alcohol's stereocenter. organic-chemistry.orgnih.gov This Sₙ2-type displacement of an in-situ-formed oxyphosphonium salt by a nucleophile makes it an invaluable tool for controlling the stereochemical outcome of a synthesis. organic-chemistry.orgyoutube.com For instance, a cis-substituted cyclobutanol can be converted to its corresponding trans isomer by reacting it with a suitable nucleophile under Mitsunobu conditions, and vice-versa. nih.gov

The general mechanism involves the initial formation of a zwitterionic adduct between the triphenylphosphine and the azodicarboxylate. This adduct then protonates the nucleophile (which must have a suitable pKa, typically below 13) and activates the alcohol by forming an oxyphosphonium intermediate, which is an excellent leaving group. wikipedia.orgorganic-chemistry.org The conjugate base of the nucleophile then displaces this leaving group, resulting in the desired product with inverted stereochemistry. youtube.com

In the context of synthesizing derivatives of 2-(benzyloxy)cyclobutanol, the Mitsunobu reaction could be employed to couple a nucleophile to a cyclobutanol precursor. For example, a trans-2-hydroxycyclobutyl derivative could be reacted with benzyl alcohol as the nucleophile to potentially form the cis-benzyloxy ether, although this specific application is not explicitly detailed in the provided literature. More commonly, the reaction is used to invert the alcohol stereocenter by using a carboxylic acid as the nucleophile, followed by hydrolysis of the resulting ester. nih.gov

Table 1: Key Reagents in the Mitsunobu Reaction and Their Functions

| Reagent | Example(s) | Function |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃), Tributylphosphine (PBu₃) | Acts as the reducing agent and activates the alcohol. nih.gov |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD), 1,1'-(Azodicarbonyl)dipiperidine (ADDP) | Oxidizing agent; forms an adduct with the phosphine to facilitate the reaction. wikipedia.orgnih.gov |

| Nucleophile | Carboxylic acids, Phenols, Imides, Hydrazoic acid | Displaces the activated alcohol group to form the new functional group. organic-chemistry.orgtcichemicals.com |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Aprotic solvent to dissolve reactants. wikipedia.org |

Introduction of Fluoroalkyl Moieties within Cyclobutane Systems

The incorporation of fluoroalkyl groups into organic molecules is a critical strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.netnih.gov Several synthetic methods have been developed for the introduction of monofluoromethyl (CH₂F), difluoromethyl (CHF₂), and trifluoromethyl (CF₃) groups into cyclobutane scaffolds. chemrxiv.org

One common strategy begins with a cyclobutanone precursor. chemrxiv.org Perfluoroalkyl groups like CF₃ can be introduced via a fluoroform-catalyzed reaction using reagents such as TMSCF₃ (trimethyl(trifluoromethyl)silane). For the introduction of a difluoromethyl group, a two-step protocol involving the addition of PhSO₂CHF₂ to the cyclobutanone followed by reductive desulfonylation can be employed. chemrxiv.org

Another robust method involves the fluorination of cyclobutanecarboxylic acids using sulfur tetrafluoride (SF₄). nih.gov This approach allows for the synthesis of 1-trifluoromethyl-cyclobutane derivatives on a gram-to-multigram scale. The reaction is compatible with a variety of functional groups on the cyclobutane ring. nih.govacs.org

For the synthesis of monofluorinated cyclobutanes, a key precursor is a hydroxymethyl-substituted cyclobutane. chemrxiv.org The hydroxyl group can be activated, for example, by conversion to a triflate (Tf), and subsequently displaced by a fluoride (B91410) anion to yield the desired CH₂F-substituted cyclobutane. chemrxiv.org These fluoroalkylated cyclobutane derivatives, such as carboxylic acids and amines, serve as valuable building blocks for more complex molecules. chemrxiv.orgresearchgate.net

Table 2: Selected Methods for Fluoroalkylation of Cyclobutane Systems

| Fluoroalkyl Moiety | Starting Material | Key Reagents | Outcome/Product |

|---|---|---|---|

| -CF₃ | Cyclobutanecarboxylic Acid | Sulfur Tetrafluoride (SF₄) | 1-(Trifluoromethyl)cyclobutane derivative. nih.gov |

| -CF₃, -C₂F₅ | Cyclobutanone | TMSCF₃, TMSC₂F₅ | 1-Hydroxy-1-(perfluoroalkyl)cyclobutane derivative. chemrxiv.org |

| -CHF₂ | Cyclobutanone | PhSO₂CHF₂, Mg/MeOH | 1-Hydroxy-1-(difluoromethyl)cyclobutane derivative. chemrxiv.org |

| -CH₂F | Hydroxymethyl-cyclobutane | Triflic anhydride (B1165640) (Tf₂O), Fluoride source | Monofluoromethyl-substituted cyclobutane. chemrxiv.org |

Oxidation and Reduction Chemistry

The hydroxyl and benzyloxy groups on the cyclobutane ring allow for specific oxidation and reduction reactions. The secondary alcohol moiety can be oxidized to the corresponding ketone, 2-(benzyloxy)cyclobutanone. Reagents such as Dess-Martin periodinane are suitable for this transformation. This reaction is a key step in modifying the functionality of the cyclobutane core.

Conversely, reduction reactions can also be performed. While the existing alcohol is already in a reduced state, the benzyloxy group can be cleaved through reduction. Catalytic hydrogenolysis, typically using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst, is a standard method to remove the benzyl protecting group, yielding a diol. This deprotection is a common strategy in multi-step syntheses.

Nucleophilic Substitution Reactions Involving the Benzyloxy Group

The benzyloxy group can be displaced through nucleophilic substitution reactions. This transformation allows for the introduction of various other functional groups onto the cyclobutane ring. Strong nucleophiles are typically required to displace the benzyloxy group. For instance, nucleophiles like sodium methoxide (B1231860) (NaOMe) or potassium cyanide (KCN) can be used to form different substituted cyclobutane derivatives.

The benzyloxy group primarily serves as a protecting group for the alcohol. Its removal via hydrogenolysis is a form of nucleophilic cleavage, where a hydride effectively displaces the benzyl group, liberating the free hydroxyl group and forming toluene (B28343) as a byproduct.

Intramolecular and Intermolecular Reactions of the Cyclobutane Ring

The inherent strain of the four-membered cyclobutane ring is a driving force for a variety of reactions that lead to more stable five- or six-membered rings, or to ring-opened products.

The cyclobutane ring in this compound is significantly strained, which makes it susceptible to ring-opening reactions under certain conditions. This reactivity is a notable characteristic of cyclobutane derivatives compared to their less strained cyclopentane (B165970) or cyclohexane (B81311) analogs. The strain can be harnessed to facilitate transformations that would not readily occur in larger ring systems. For example, alkoxide-induced ring-opening has been observed in related 2-substituted cyclobutanones, leading to the formation of unsaturated carboxylic acid esters. beilstein-journals.org This type of reaction cleaves the cyclobutane ring to relieve strain and form a more stable acyclic product.

Ring expansion reactions provide a pathway from strained four-membered rings to more stable, larger ring systems. A notable methodology involves the palladium-catalyzed ring expansion of cyclobutanols. rsc.org In this process, cyclobutanols can react with compounds like 2-haloanilines in the presence of a palladium catalyst to generate larger, nitrogen-containing heterocyclic structures such as benzazepines. rsc.org This transformation highlights the utility of cyclobutanols as precursors for constructing more complex molecular architectures. Another approach involves the acid-catalyzed ring expansion of isopropenylcyclobutanols to produce cyclopentanones. researchgate.net

Ring-Opening Reactions Due to Inherent Strain

Esterification and Related Transformations of the Hydroxyl Moiety

The secondary hydroxyl group of this compound readily undergoes esterification. This reaction involves treating the alcohol with a carboxylic acid, acyl chloride, or anhydride to form the corresponding ester. This transformation is often used to introduce new functional groups or to protect the hydroxyl group during subsequent synthetic steps. Enzymatic transesterification has also been employed for the resolution of racemic 2-hydroxycyclobutanone acetals, demonstrating the utility of esterification in stereoselective synthesis. researchgate.net

Isomerization Studies, Including Cis-Trans Interconversion Mechanisms

Cis-trans isomerism is a key feature of substituted cycloalkanes. libretexts.orglibretexts.org In this compound, the cis configuration indicates that the hydroxyl and benzyloxy groups are on the same side of the ring's plane. libretexts.org Interconversion between cis and trans isomers is not possible through simple bond rotation and requires a chemical reaction that breaks and reforms bonds, thereby changing the stereochemistry. libretexts.org

While specific studies on the interconversion of this compound were not detailed in the provided sources, the principles can be inferred from related systems. Isomerization can sometimes be achieved under conditions that allow for reversible ring-opening or through reactions that proceed via a planar intermediate, such as the corresponding ketone. For example, the reduction of a cyclobutanone precursor can lead to a mixture of cis and trans alcohol isomers, with the ratio often depending on the steric hindrance of the reagents and substituents. In some syntheses, circumventing potential cis-trans isomerization is a primary goal, leading to the use of rigid ring systems like cyclobutane to replace more flexible units. nih.gov The relative stability of the isomers and the energy barrier of the transition state between them dictate the feasibility of such an isomerization. researchgate.net

Reactivity Profile Summary

| Reaction Type | Functional Group Involved | Reagents / Conditions | Product Type |

| Oxidation | Secondary Alcohol | Dess-Martin periodinane | Ketone |

| Reduction (Deprotection) | Benzyloxy Group | H₂, Pd/C | Diol |

| Nucleophilic Substitution | Benzyloxy Group | NaOMe, KCN | Substituted Cyclobutane |

| Ring Opening | Cyclobutane Ring | Alkoxides | Unsaturated Esters/Acids |

| Ring Expansion | Cyclobutanol & Ring | Pd-catalyst, 2-haloanilines | N-heterocycles |

| Esterification | Hydroxyl Group | Carboxylic Acid / Acyl Halide | Ester |

Reactivity with Organometallic Reagents (e.g., Grignard Reagents)

The reactivity of this compound with organometallic reagents, such as Grignard reagents (R-MgX), is primarily dictated by the presence of its two functional groups: a secondary alcohol (-OH) and an ether (-OBn). The hydroxyl group is the most reactive site for this class of reagents.

Grignard reagents are characterized by a highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom. openstax.org This makes them not only potent nucleophiles but also exceptionally strong bases. kyoto-u.ac.jp The most significant reaction between an alcohol and a Grignard reagent is a rapid acid-base reaction. openstax.orgmasterorganicchemistry.com The acidic proton of the hydroxyl group in this compound will react with the basic Grignard reagent. This reaction deprotonates the alcohol to form a magnesium alkoxide salt and the corresponding hydrocarbon from the Grignard reagent. openstax.org

This acid-base reaction is typically faster than any nucleophilic attack at other sites within the molecule. Consequently, if a Grignard reaction is intended to target another functional group in a molecule, the presence of an alcohol will consume at least one equivalent of the Grignard reagent. masterorganicchemistry.com The ether group (benzyloxy) is generally unreactive towards Grignard reagents, meaning the benzyloxy moiety in this compound would be expected to remain intact during the reaction. masterorganicchemistry.com

The primary interaction is summarized in the following table:

| Reactant | Reagent | Product(s) | Reaction Type |

| This compound | Grignard Reagent (R-MgX) | cis-2-(Benzyloxy)cyclobutoxide magnesium halide + Alkane (R-H) | Acid-Base Deprotonation |

Acid-Catalyzed Oligomerization and Cyclooligomerization Phenomena

Under acidic conditions, alcohols like this compound can undergo a variety of transformations, including dehydration, rearrangement, and etherification. The strained four-membered ring of the cyclobutane structure adds a layer of complexity, making it susceptible to ring-opening or rearrangement reactions. While specific studies on the acid-catalyzed oligomerization of this compound are not extensively documented, research on structurally similar compounds provides significant insight into potential reaction pathways.

A relevant study investigated the acid-promoted reactions of 2-hydroxycyclobutanone with various benzylic alcohols. researchgate.netnih.gov This research demonstrated that under acidic catalysis, complex cyclization and dimerization products can be formed. researchgate.netnih.gov When 2-hydroxycyclobutanone was treated with benzyl alcohols in the presence of an acid catalyst, the formation of 2-(benzyloxy)cyclobutanones was observed. researchgate.netnih.gov More significantly, the reaction also yielded dimeric structures, specifically bis(benzyloxy)dioxatricyclo decanes, which are products of a cyclooligomerization process. researchgate.netnih.gov

This phenomenon suggests that the hydroxyl group of a cyclobutanol derivative can be activated by an acid catalyst, leading to the formation of an intermediate (likely a carbocation or a protonated alcohol poised for substitution) that can be trapped by another alcohol molecule. In the case of the 2-hydroxycyclobutanone study, this led to intermolecular reactions forming dimeric, bridged structures. researchgate.netnih.gov It is plausible that this compound could undergo similar acid-catalyzed intermolecular reactions, potentially leading to the formation of dimers or larger oligomers through ether linkages.

The research findings on the acid-catalyzed reaction of the related compound, 2-hydroxycyclobutanone, are detailed below.

| Starting Material | Reagent/Conditions | Key Products | Research Finding | Citation |

| 2-Hydroxycyclobutanone | Benzyl alcohol, Acid catalyst | 2-(Benzyloxy)cyclobutanones | Formation of a simple etherification product. | researchgate.net, nih.gov |

| 2-Hydroxycyclobutanone | Benzylic alcohols, Acid catalyst | bis(Benzyloxy)dioxatricyclo decanes | Formation of complex dimeric bridged structures through a cyclooligomerization pathway. | researchgate.net, nih.gov |

Stereochemical Control and Stereoselective Synthesis of Cis 2 Benzyloxy Cyclobutanol and Its Analogues

Diastereoselectivity in Cyclobutanol (B46151) Formation

The formation of substituted cyclobutanols, including cis-2-(benzyloxy)cyclobutanol, often results in the generation of diastereomers. The relative stereochemistry of the substituents on the cyclobutane (B1203170) ring is highly dependent on the reaction conditions and the nature of the reactants.

Factors Influencing Diastereomeric Ratios in Hydride Reductions of Cyclobutanones

The hydride reduction of 2-substituted cyclobutanones is a common method for synthesizing the corresponding cyclobutanols. The diastereoselectivity of this reaction, which determines the cis to trans ratio of the product, is influenced by several key factors:

Nature of the Hydride Reagent: The steric bulk of the hydride-donating species can play a significant role. However, studies on 3-substituted cyclobutanones have shown that both small and bulky reducing agents predominantly yield the cis-alcohol. vub.ac.be This suggests that for certain substitution patterns, the inherent conformational preferences of the cyclobutane ring may be the dominant factor.

Reaction Temperature: Lowering the reaction temperature generally enhances the stereoselectivity of the reduction. vub.ac.benih.gov This is a common principle in stereoselective reactions, as lower temperatures allow for greater differentiation between the activation energies of the competing diastereomeric transition states.

Solvent: The polarity of the solvent can impact the diastereomeric ratio. vub.ac.benih.gov In the reduction of 3-substituted cyclobutanones, decreasing the solvent polarity has been shown to increase the selectivity for the cis isomer. vub.ac.benih.gov More polar solvents can coordinate with the reducing agent and the carbonyl oxygen, altering the effective steric environment and electronic properties of the reactants. vub.ac.be

Lewis Acids: The presence of a Lewis acid can influence the stereochemical outcome by coordinating to the carbonyl oxygen, thereby altering its electrophilicity and the steric hindrance around the carbonyl group.

A synergistic experimental and computational study on the hydride reduction of 3-substituted cyclobutanones revealed that torsional strain is a major contributor to the preference for the anti-facial hydride attack, leading to the cis-alcohol, which is consistent with the Felkin-Anh model. nih.gov

Effects of Substituents and Solvent Polarity on Stereoselectivity

The nature and position of substituents on the cyclobutanone (B123998) ring have a profound effect on the stereoselectivity of its reduction. For instance, in the reduction of 3-substituted cyclobutanones, the formation of the cis-alcohol is highly favored, with ratios often exceeding 90%. vub.ac.benih.gov

Specifically for a 2-benzyloxy substituent, repulsive electrostatic interactions can play a significant role. nih.gov In the case of a syn-facial hydride attack (leading to the trans product), there are significant repulsive electrostatic interactions, which disfavor this pathway and thus enhance the formation of the cis isomer. nih.gov

The polarity of the solvent also plays a crucial role. nih.govacs.org For example, in the photocyclization of certain 2-(hydroxyimino)aldehydes to form cyclobutanol oximes, polar solvents like methanol (B129727) led to improved diastereoselectivity in favor of the trans isomer. acs.org Conversely, in the hydride reduction of 3-substituted cyclobutanones, decreasing solvent polarity increases the selectivity for the cis isomer. vub.ac.benih.gov This highlights that the effect of solvent polarity is highly system-dependent.

The following table summarizes the effect of solvent on the diastereomeric ratio (dr) in a specific photocyclization reaction leading to a cyclobutanol derivative. acs.org

| Solvent | Diastereomeric Ratio (trans:cis) |

| Methanol-d4 | 2.5:1 |

| Acetonitrile-d3 | 2.5:1 |

This table illustrates the influence of solvent polarity on the diastereoselectivity of a cyclobutanol formation reaction. Data sourced from The Journal of Organic Chemistry. acs.org

Enantioselective Synthetic Approaches and Chiral Auxiliaries

The synthesis of enantiomerically pure or enriched cyclobutanes is of significant interest due to their presence in biologically active molecules. chemistryviews.orgpku.edu.cn Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts and chiral auxiliaries.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereochemistry is established, the auxiliary is removed. For example, oxazolidinones can be used as chiral auxiliaries in [2+2] photodimerization reactions to produce enantiopure cyclobutane derivatives. rsc.org The stereoselectivity is directed by the chiral environment created by the auxiliary.

Another approach involves asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. researchgate.net For instance, an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched cyclobutane derivatives. chemistryviews.orgnih.gov This cascade reaction provides a range of chiral cyclobutanes in good yields with excellent diastereo- and enantioselectivities. nih.gov

The use of chiral hydrogen-bonding templates is another strategy to control the stereochemistry of [2+2] photocycloaddition reactions. These templates can shield one face of the reacting molecule, leading to high regio-, diastereo-, and enantioselectivity. mdpi.com

Conformational Dynamics of the Cyclobutane Ring System and Its Impact on Reactivity

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain that would be present in a flat structure. masterorganicchemistry.comlibretexts.orglibretexts.org This puckering results in two distinct positions for substituents: axial and equatorial. acs.org The ring can undergo a rapid inversion process, where the axial and equatorial positions interconvert. slideshare.net

The puckered nature of the cyclobutane ring means that substituents have preferred conformational orientations. acs.org Generally, larger substituents prefer to occupy the equatorial position to minimize steric interactions. acs.org The conformational preference of the ring can be modulated by the substituents present. researchgate.net

This conformational flexibility and the strain inherent in the four-membered ring significantly influence the reactivity of cyclobutane derivatives. fiveable.me The relief of ring strain can be a powerful driving force for reactions. masterorganicchemistry.comfiveable.me The puckered conformation also dictates the trajectory of approaching reagents, thereby influencing the stereochemical outcome of reactions at the ring. For instance, the envelope conformation of a bicyclic system containing a cyclobutanone ring has a dramatic effect on its ability to form a hemiketal. researchgate.net

Stereochemical Aspects of [2+2] Cycloaddition Processes

[2+2] cycloaddition reactions are a powerful tool for the synthesis of cyclobutane rings. libretexts.orgresearchgate.net These reactions can be induced by light (photochemical [2+2] cycloaddition) or can occur thermally, often with specific types of substrates like ketenes. libretexts.org

Photochemical [2+2] cycloadditions often proceed through a stepwise mechanism involving excited states, which can influence the stereochemistry of the product. fiveable.me The stereochemical outcome of these reactions can be highly selective and may differ from that of thermal [2+2] cycloadditions. fiveable.me The use of photosensitizers can facilitate these reactions, and in some cases, visible light can be used, offering a more environmentally friendly alternative to UV light. researchgate.net

The stereochemistry of [2+2] cycloadditions can be controlled through various means:

Chiral Catalysts: As mentioned earlier, chiral catalysts can induce enantioselectivity in [2+2] cycloadditions. chemistryviews.orgnih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reacting partners can direct the stereochemical course of the cycloaddition. mdpi.com

Substrate Control: The inherent stereochemistry of the starting materials can be transferred to the cyclobutane product. For example, the cycloaddition of a chiral allene (B1206475) can proceed with complete transfer of optical purity. mdpi.com

A notable example is the hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether, which serves as a key step in the synthesis of a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. ru.nlresearchgate.net

Stereochemical Isomerization of Cyclobutane Ring Systems

The stereoisomers of substituted cyclobutanes can sometimes be interconverted through isomerization processes. This can be a useful strategy to obtain a less accessible or more stable diastereomer from a more readily available one.

Epimerization, the change in stereochemistry at a single chiral center, can occur under certain conditions. For example, treatment of a cis,cis,trans-1,2-diacetyl-3,4-dicarbomethoxycyclobutane with acid can lead to epimerization to the corresponding trans,trans,trans-isomer. cdnsciencepub.com Similarly, a benzyl ester was chosen in a particular synthesis to prevent potential epimerization during deprotection under harsh conditions. acs.org

In some cases, isomerization can be achieved catalytically. For instance, a catalytic method for the stereochemical isomerization of cyclopropanols has been reported, which converts cis-1,2-disubstituted cyclopropanols into their more stable trans-isomers. acs.org While this is for a three-membered ring, similar principles could potentially be applied to cyclobutane systems.

It has been noted that attempts to separate certain cyclobutanol diastereomers by column chromatography can lead to epimerization. cdnsciencepub.com Additionally, the addition of a second thiol to a reaction mixture after the initial formation of a thio-substituted cyclobutane resulted in a mixture of products, suggesting that epimerization occurred via a retro-Michael/Michael-addition process. rsc.org

Advanced Spectroscopic and Structural Elucidation of Cis 2 Benzyloxy Cyclobutanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of cis-2-(Benzyloxy)cyclobutanol, providing detailed information about the proton and carbon environments, their connectivity, and, crucially, the relative stereochemistry of the substituents on the cyclobutane (B1203170) ring.

¹H NMR for Proton Assignment and Diastereomeric Analysis

The ¹H NMR spectrum is fundamental for assigning the specific protons within the molecule and for confirming its diastereomeric identity. The cis configuration of the hydroxyl and benzyloxy groups leads to a characteristic set of signals for the cyclobutyl protons, which are influenced by their unique spatial relationships and coupling interactions. acs.org

The diastereoselectivity of syntheses yielding cyclobutanol (B46151) derivatives is often determined using ¹H NMR by integrating the signals corresponding to the different isomers. acs.org For this compound, the spectrum would be expected to show distinct multiplets for the cyclobutane ring protons and characteristic signals for the benzyloxy group.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~7.40-7.25 | Multiplet | Phenyl-H (5H) |

| ~4.50 | Singlet or AB quartet | O-CH₂ -Ph (2H) |

| ~4.20 | Multiplet | H -C1-OH (1H) |

| ~3.80 | Multiplet | H -C2-OBn (1H) |

| ~2.50-1.80 | Multiplet | Cyclobutyl-CH₂ (4H) |

| Variable | Broad Singlet | OH (1H) |

Note: This is a representative table based on typical chemical shifts for similar structural motifs. Actual values can vary based on solvent and experimental conditions.

¹³C NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the presence of the cyclobutane ring, the benzyloxy group, and the hydroxyl-bearing carbon. The chemical shifts are indicative of the electronic environment of each carbon. For instance, carbons attached to oxygen atoms (C1, C2, and the benzylic CH₂) resonate at significantly downfield shifts compared to the other aliphatic carbons. mdpi.comrsc.org

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~138 | Quaternary Phenyl-C |

| ~128.5 | Phenyl-CH |

| ~128.0 | Phenyl-CH |

| ~127.8 | Phenyl-CH |

| ~78 | C H-OBn |

| ~71 | O-C H₂-Ph |

| ~68 | C H-OH |

| ~30 | Cyclobutyl-C H₂ |

| ~25 | Cyclobutyl-C H₂ |

Note: This is a representative table. The exact number of signals and their shifts depend on molecular symmetry and experimental conditions.

Multidimensional NMR Techniques (NOESY, HSQC, COSY, DEPT-135, HMBC, HMQC) for Stereochemical Assignments and Connectivity

To unambiguously confirm the structure and stereochemistry, a suite of multidimensional NMR experiments is employed. researchgate.netscispace.com

COSY (Correlation Spectroscopy): This 2D technique identifies proton-proton (¹H-¹H) coupling networks. longdom.org It would show correlations between the C1-H, C2-H, and the adjacent methylene (B1212753) protons on the cyclobutane ring, establishing the proton connectivity framework. e-bookshelf.de

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com This allows for the definitive assignment of each proton signal to its corresponding carbon in the framework, for example, linking the proton at ~4.20 ppm to the carbon at ~68 ppm (C1-OH). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (two- or three-bond) correlations between protons and carbons. youtube.com It is crucial for piecing together different fragments of the molecule. For instance, it would show a correlation from the benzylic protons (O-CH₂-Ph) to the quaternary aromatic carbon and the C2 carbon of the cyclobutane ring, confirming the placement of the benzyloxy group.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT-135 is vital for distinguishing carbon types. uvic.ca It shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This helps in assigning the methylene carbons of the cyclobutane ring and the benzylic CH₂. uvic.caresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for stereochemical assignment. ipb.pt NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. For this compound, a critical Nuclear Overhauser Effect (NOE) would be observed between the proton at C1 (H-C-OH) and the proton at C2 (H-C-OBn). This spatial proximity is only possible in the cis isomer, thus providing definitive proof of the relative stereochemistry. acs.orgresearchgate.net

Table 3: Key Expected 2D NMR Correlations

| Experiment | Correlation Type | Expected Key Correlations | Purpose |

| COSY | ¹H-¹H | H1 ↔ H4/H4'; H2 ↔ H3/H3' | Confirms proton spin systems on the ring |

| HSQC | ¹H-¹³C (1-bond) | C1-H ↔ C1; C2-H ↔ C2 | Assigns protons to their directly bonded carbons |

| HMBC | ¹H-¹³C (2-3 bonds) | O-CH₂-Ph ↔ C2; O-CH₂-Ph ↔ Quaternary Phenyl C | Connects molecular fragments (benzyloxy to ring) |

| NOESY | ¹H-¹H (space) | H1 ↔ H2 | Confirms cis stereochemistry |

Mass Spectrometry (MS) Characterization

Mass spectrometry provides complementary information, primarily the molecular weight and elemental composition, and can offer structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS-ESI) for Molecular Formula Validation

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a highly accurate technique used to determine the precise mass of a molecule. researchgate.net This allows for the unambiguous validation of the molecular formula. For this compound, the neutral molecular formula is C₁₁H₁₄O₂. In positive-ion mode ESI, the molecule would typically be observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. mdpi.com The experimentally measured mass-to-charge ratio (m/z) can be determined to within a few parts per million (ppm), confirming the elemental composition. jncasr.ac.in

Table 4: HRMS-ESI Data for Molecular Formula Confirmation

| Ion Formula | Calculated m/z | Found m/z (example) |

| [C₁₁H₁₄O₂ + H]⁺ | 179.1067 | 179.1065 |

| [C₁₁H₁₄O₂ + Na]⁺ | 201.0886 | 201.0884 |

Photofragmentation Mass Spectra for Structural Fingerprinting

Photofragmentation mass spectrometry is an advanced technique where mass-selected ions are irradiated with photons, causing them to dissociate. The resulting fragmentation pattern serves as a unique structural fingerprint. Studies on related substituted cyclobutanols have shown that stereoisomers can be distinguished using this method. acs.org For example, in the analysis of cis and trans cyclobutanol oxime derivatives, it was observed that the protonated cis isomer has a unique fragmentation channel involving the loss of a water molecule, which is absent in the trans isomer. acs.org This stereochemically-dependent fragmentation provides a powerful tool for unambiguous identification. A similar characteristic fragmentation pathway could be expected for this compound, making photofragmentation a valuable technique for its structural and stereochemical fingerprinting. acs.org

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

For this compound, the cis configuration dictates that the benzyloxy and hydroxyl groups are on the same side of the cyclobutane ring. The bulky benzyloxy group can act as a conformational anchor, influencing the puckering of the ring and the preferred orientation of the substituents to minimize steric hindrance. smolecule.com

Table 1: Representative Crystallographic Parameters for Cyclobutane Derivatives

| Parameter | Typical Value/Range | Significance |

| Crystal System | Varies (e.g., Triclinic, Monoclinic) | Describes the symmetry of the crystal lattice. |

| Space Group | Varies (e.g., P-1, P21/c) researchgate.net | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | Varies | Dimensions of the unit cell. |

| α, β, γ (°) | Varies | Angles of the unit cell. |

| Z | Varies (e.g., 2, 4) researchgate.net | Number of molecules in the unit cell. |

| Puckering Angle (°) | 19 - 30 researchgate.netsmolecule.com | Quantifies the deviation of the cyclobutane ring from planarity. |

This table presents typical data for cyclobutane derivatives and is for illustrative purposes. Specific values for this compound would require experimental determination.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Diastereomeric Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating, identifying, and quantifying components in a mixture. It is particularly useful for assessing the purity of a compound and for separating stereoisomers, such as diastereomers.

For this compound, HPLC can be employed for two primary purposes:

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column, can be developed to determine the purity of a synthesized batch of this compound. sapub.org The compound would elute as a single major peak, and the area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Diastereomeric Separation: The synthesis of this compound may also yield the trans isomer as a byproduct. Since cis and trans isomers are diastereomers, they have different physical properties and can be separated using achiral chromatography. msu.edu An HPLC method, likely on a normal-phase (e.g., silica (B1680970) gel) or a suitable reversed-phase column, can be optimized to achieve baseline separation of the cis and trans diastereomers. msu.edu The separation is based on the differential interactions of the isomers with the stationary phase. The cis isomer, with both substituents on the same side of the ring, may have a different polarity and steric profile compared to the trans isomer, leading to different retention times.

In some cases, chiral HPLC is used to separate diastereomers, especially when the diastereomers themselves are chiral. dergipark.org.tr Chiral stationary phases (CSPs) can provide the necessary selectivity to resolve the different stereoisomers. sapub.org The choice of the stationary phase and mobile phase is critical for achieving good resolution between the diastereomeric peaks.

Table 4: General HPLC Parameters for Analysis of Cyclobutane Derivatives

| Parameter | Typical Conditions for Purity | Typical Conditions for Diastereomeric Separation |

| Column | Reversed-Phase (e.g., C18) | Normal-Phase (e.g., Silica) or Reversed-Phase (e.g., C18) msu.edu |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Isocratic or gradient mixture (e.g., Hexane/Isopropanol for normal-phase) dergipark.org.tr |

| Flow Rate | 0.5 - 1.5 mL/min sapub.org | 0.5 - 1.5 mL/min dergipark.org.tr |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) or Refractive Index (RI) |

| Column Temperature | Ambient or controlled (e.g., 45 °C) sapub.org | Ambient or controlled |

This table provides general conditions. Specific parameters for this compound would need to be optimized experimentally.

Computational and Theoretical Investigations of Cis 2 Benzyloxy Cyclobutanol

Density Functional Theory (DFT) Calculations for Mechanistic Understanding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate reaction mechanisms involving cyclobutane (B1203170) derivatives, providing detailed energetic and structural information about transition states and intermediates.

DFT calculations have proven crucial in predicting and explaining the stereochemical outcomes of reactions that form cyclobutanol (B46151) rings. For instance, in the Norrish-Yang photocyclization reaction to produce cyclobutanol oximes, DFT calculations have been used to provide a rationale for the high stereoselectivity observed. acs.org By modeling the potential energy surfaces, researchers can understand why a particular diastereoisomer is favored.

Studies on related cyclobutane systems have shown that the presence of substituents, such as a benzyloxy group, can significantly influence the stereochemical course of a reaction. In the reduction of substituted cyclobutanones, the high selectivity for the cis isomer can be attributed to repulsive electrostatic interactions during the hydride attack on the syn-facial side. researchgate.net DFT calculations can quantify these interactions and predict the diastereomeric ratio (dr) with good agreement with experimental results. researchgate.net For example, in the photocyclization of certain 2-(hydroxyimino)aldehydes, the presence of a substituent larger than a methyl group can invert the stereoselectivity of the ring closure from trans to cis. acs.org

Table 1: Factors Influencing Stereoselectivity in Cyclobutanol Formation

| Factor | Influence on Stereoselectivity | Computational Method |

|---|---|---|

| Substituent Size | Can invert ring closure selectivity from trans to cis acs.org | DFT Calculations |

| Solvent Effects | Can alter the diastereomeric ratio acs.org | DFT Calculations with solvent models |

| Electrostatic Interactions | Repulsive forces can direct reagents to a specific face, favoring one isomer researchgate.net | DFT, Electrostatic Potential Maps |

The stereoselectivity of a reaction is often determined by the relative energies of the various possible transition states. DFT calculations allow for a detailed analysis of the forces that stabilize or destabilize these transient structures. Key factors include torsional strain and electrostatic interactions.

In the transition states of reactions involving cyclobutane rings, the interplay between stabilizing non-covalent interactions and destabilizing steric or strain effects is critical. For example, in the proline-catalyzed intermolecular aldol (B89426) reaction, stereoselectivity is strongly dependent on the energy required to distort the reacting molecules into the transition state geometry. rsc.org Quantum chemical methods can parse the different energy contributions. For some reactions, electrostatic potential maps of transition states reveal how interactions between catalyst and substrate can stabilize the pathway leading to a specific enantiomer. harvard.edu The benzyloxy group in cis-2-(Benzyloxy)cyclobutanol can participate in such interactions, influencing the stability of intermediates and transition states.

While DFT is excellent for calculating the energies of static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic evolution of a system over time. MD simulations can be used to sample the vast conformational space of reactants and intermediates, helping to identify plausible reaction pathways that might be missed by static approaches. nih.gov

By combining MD simulations with DFT calculations (in QM/MM approaches), researchers can model complex reaction environments, including solvent effects. frontiersin.org For this compound, MD simulations could be used to predict its preferred conformations in solution, how it interacts with other molecules or biological targets, and to follow the trajectory of a reaction from reactants to products. rsc.org Such simulations are instrumental in understanding how a flexible molecule navigates its potential energy surface to reach the final product state. nih.gov The simulations typically involve heating the system and running the simulation for hundreds of nanoseconds to observe molecular behavior under defined conditions of temperature and pressure. frontiersin.org

Analysis of Torsional Strain and Electrostatic Interactions in Transition States

Noncovalent Interaction Analysis within the Molecular Structure

Noncovalent interactions (NCIs) are fundamental to understanding molecular structure, stability, and reactivity. The Noncovalent Interaction (NCI) index, often visualized using NCIPLOT software, is a method based on the electron density (ρ) and its reduced density gradient (s) to identify and characterize weak interactions in real space. jussieu.frresearchgate.net

This analysis generates 3D isosurfaces that reveal different types of interactions:

Hydrogen Bonds: Strong, attractive interactions shown as distinct spikes in NCI plots.

Van der Waals Interactions: Weaker, attractive forces.

Steric Clashes: Repulsive interactions found in areas of steric crowding. jussieu.fr

For this compound, NCI analysis can visualize the intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the oxygen of the benzyloxy group, or van der Waals interactions involving the phenyl ring. These interactions dictate the molecule's preferred conformation and can influence its reactivity by stabilizing certain geometries. The analysis helps to distinguish between stabilizing and destabilizing contacts, providing a more nuanced picture than simple geometric analysis. rsc.org

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling, particularly with DFT, is a cornerstone for elucidating complex reaction mechanisms. researchgate.netnih.gov By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

A prime example is the study of the Norrish-Yang photocyclization, where DFT calculations mapped out the entire reaction pathway. acs.org The proposed mechanism involves:

Photoexcitation from the ground state (S₀) to an excited singlet state (S₁).

Intersystem crossing to a triplet state (T₁).

An intramolecular hydrogen abstraction to form a diradical intermediate.

Ring closure of the diradical to form the cyclobutanol ring. acs.org

Calculations can determine the activation barriers for each step, identifying the rate-determining step and rationalizing why certain pathways are favored over others. pku.edu.cn For instance, in acid-catalyzed reactions of 2-hydroxycyclobutanone with benzyl (B1604629) alcohols, computational chemistry was used to establish a validated mechanistic pathway, explaining the formation of different oligomeric products. researchgate.net

Structure-Reactivity Relationship Studies via Quantum Chemical Methods

Quantum chemical methods provide a framework for understanding how a molecule's structure dictates its chemical reactivity. mdpi.comscienceopen.com By calculating various molecular properties and reactivity descriptors, a quantitative structure-reactivity relationship can be established.

The inherent ring strain of the cyclobutane moiety in this compound enhances its chemical reactivity, particularly in ring-opening reactions. The functional groups also play a key role; the hydroxyl group can be oxidized, while the benzyloxy group can be deprotected via hydrogenolysis or participate in hydrogen bonding and hydrophobic interactions.

Quantum chemical methods can quantify these properties through various descriptors:

Table 2: Quantum Chemical Descriptors for Reactivity Analysis

| Descriptor | Information Provided | Relevance to this compound |

|---|---|---|

| HOMO-LUMO Gap | Electronic excitability, chemical reactivity | Indicates regions susceptible to nucleophilic or electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | Charge distribution, sites for electrophilic/nucleophilic attack | Identifies electron-rich (e.g., hydroxyl oxygen) and electron-poor regions. |

| Fukui Functions | Local reactivity, identifies which atoms are most likely to undergo nucleophilic or electrophilic attack | Pinpoints reactivity at specific sites on the cyclobutane ring or functional groups. |

These computational tools allow for the prediction of how structural modifications would impact the reactivity of this compound, guiding synthetic efforts and the design of new molecules with desired properties. mdpi.com

Molecular Docking Simulations for Exploring Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein, to form a stable complex. This method is instrumental in drug discovery and medicinal chemistry for elucidating potential intermolecular interactions that govern the biological activity of a compound. For this compound, molecular docking simulations can provide critical insights into its binding affinity and mode of interaction with various biological targets, even though specific studies on this exact molecule are not widely published. The principles of these simulations, however, are well-established and can be illustrated by studies on structurally related compounds, such as other cyclobutane derivatives. nih.govresearchgate.net

Molecular docking simulations of small molecules, including derivatives of cyclobutane, have been shown to effectively predict their binding to the active sites of enzymes. nih.govresearchgate.net These simulations calculate a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein. A more negative binding energy typically indicates a more stable and favorable interaction. nih.gov

The primary goal of these simulations is to identify the key amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For a molecule like this compound, the hydroxyl (-OH) group is a potential hydrogen bond donor and acceptor, the benzyloxy group can participate in hydrophobic and pi-stacking interactions, and the cyclobutane ring can engage in van der Waals and hydrophobic contacts.

Detailed research findings from a hypothetical molecular docking study of this compound with a protein target are presented below to illustrate the type of data generated. Such studies help in understanding the structural basis of a compound's activity and guide the design of more potent analogs. The data is typically presented in tables that summarize the binding energies and the specific interactions observed.

Interactive Data Tables

The following tables represent the kind of detailed findings that a molecular docking simulation of this compound would yield.

Table 1: Predicted Binding Affinity for this compound with a Hypothetical Kinase Target

This table provides a summary of the computational results, including the predicted binding energy and the key residues involved in the interaction.

| Parameter | Value |

| Target Protein | Kinase Z (Hypothetical) |

| Binding Energy (kcal/mol) | -8.2 |

| Hydrogen Bond Interactions | TYR-88, ASP-145 |

| Hydrophobic Interactions | LEU-21, VAL-65, ILE-129 |

| Pi-Stacking Interaction | PHE-42 |

Table 2: Detailed Intermolecular Contact Analysis

This table offers a more granular view of the specific atomic interactions, including the atoms involved from both the ligand and the protein, and the distance of the interaction, which is crucial for assessing the strength and geometry of the bond.

| Interaction Type | Ligand Atom/Group | Protein Residue and Atom | Distance (Å) |

| Hydrogen Bond | Hydroxyl Oxygen (-OH) | TYR-88 (OH) | 2.9 |

| Hydrogen Bond | Ether Oxygen (-O-) | ASP-145 (NH) | 3.1 |

| Pi-Stacking | Benzyl Ring | PHE-42 (Phenyl Ring) | 4.5 |

| Hydrophobic (Alkyl) | Cyclobutane Ring | LEU-21 (CD2) | 3.8 |

| Hydrophobic (Alkyl) | Cyclobutane Ring | VAL-65 (CG1) | 4.1 |

The insights derived from such simulations are invaluable. For instance, identifying a key hydrogen bond between the hydroxyl group of this compound and a tyrosine residue in the protein's active site would confirm the importance of this functional group for binding. Similarly, observing pi-stacking between the benzyl ring and a phenylalanine residue would highlight a critical hydrophobic interaction. This level of detail allows medicinal chemists to propose structural modifications to enhance binding affinity and, consequently, biological activity. Studies on other small molecules have successfully used molecular dynamics simulations to further validate the stability of these docked complexes over time. nih.govmdpi.com

Synthetic Utility and Advanced Applications of Cis 2 Benzyloxy Cyclobutanol in Chemical Synthesis

Role as a Versatile Intermediate for Complex Molecule Construction

cis-2-(Benzyloxy)cyclobutanol serves as a crucial intermediate in the synthesis of intricate molecular structures. The inherent ring strain of the cyclobutane (B1203170) core makes it susceptible to controlled ring-opening or rearrangement reactions, providing access to a variety of acyclic and larger cyclic systems that would be challenging to construct through other means. The hydroxyl and benzyloxy functionalities offer orthogonal handles for sequential chemical modifications, allowing for the stepwise and controlled elaboration of the molecular framework.

The strategic placement of the cis-hydroxyl and benzyloxy groups allows for stereocontrolled transformations. For example, the hydroxyl group can be oxidized to a ketone, which can then participate in a variety of carbon-carbon bond-forming reactions. Subsequent manipulation of the benzyloxy group, such as deprotection to reveal a second hydroxyl group, opens up further avenues for diversification. This versatility has been exploited in the synthesis of natural products and other complex organic molecules where precise control over stereochemistry and functionality is paramount.

Fundamental Building Block for Diverse Cyclobutane Derivatives

The inherent reactivity of the cyclobutane ring, coupled with the functional handles of this compound, makes it an ideal starting material for the synthesis of a wide range of substituted cyclobutane derivatives. The hydroxyl group can be readily converted into other functional groups, such as halides or mesylates, which can then undergo nucleophilic substitution reactions to introduce a variety of substituents with inversion of stereochemistry. This allows for the synthesis of trans-substituted cyclobutanes from the cis-isomer.

Furthermore, the benzyloxy group can be cleaved under various conditions to provide the corresponding diol, which can be further functionalized. The cyclobutane ring itself can participate in [2+2] cycloaddition reactions, either thermally or photochemically, to construct more complex polycyclic systems. nih.govacs.org This ability to serve as a scaffold for the introduction of diverse functional groups and for the construction of more elaborate ring systems underscores the importance of this compound as a fundamental building block in organic synthesis. organic-chemistry.org

Chiral Synthon in Enantioselective Total Synthesis

In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms is critical, this compound, when resolved into its individual enantiomers, becomes a powerful chiral synthon. nih.gov A chiral synthon is a stereochemically pure building block that can be incorporated into a larger molecule, thereby transferring its chirality and controlling the stereochemical outcome of the synthesis. The use of enantiomerically pure this compound allows for the construction of complex chiral molecules with a high degree of stereocontrol, which is a cornerstone of modern drug discovery and development. baranlab.orgsci-hub.se

The enantioselective synthesis of natural products and other biologically active compounds often relies on the availability of such chiral building blocks. researchgate.netnih.gov The defined stereochemistry of the hydroxyl and benzyloxy groups in enantiopure this compound directs the approach of reagents in subsequent reactions, leading to the formation of specific stereoisomers. This level of control is essential for the synthesis of molecules with desired biological activities, as different stereoisomers can have vastly different pharmacological properties. nih.govresearchgate.net

Precursor for Carbocyclic Nucleosides and Nucleotides

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose sugar ring is replaced by a carbocyclic ring, such as cyclobutane or cyclopentane (B165970). muni.cztandfonline.com These modified nucleosides often exhibit potent antiviral and anticancer activities, as they can act as inhibitors of key enzymes involved in viral replication and cell proliferation. researchgate.net this compound has proven to be a valuable precursor for the synthesis of a variety of carbocyclic nucleoside analogues. grafiati.com

The synthesis typically involves the coupling of a suitably modified derivative of this compound with a nucleobase, such as adenine, guanine, cytosine, or thymine. mdpi.com The hydroxyl group of the cyclobutanol (B46151) can be converted into a leaving group, allowing for the nucleophilic attachment of the base. Subsequent deprotection of the benzyloxy group and other protecting groups yields the final carbocyclic nucleoside. The ability to synthesize both enantiomers of the carbocyclic nucleosides from the corresponding enantiomers of this compound is crucial for studying their structure-activity relationships. researchgate.net

| Precursor | Target Nucleoside Type | Key Synthetic Step | Reference |

| This compound derivative | Cyclobutane carbocyclic nucleosides | Coupling with nucleobases | mdpi.com |

| Enantiopure cyclobutanol derivative | Enantiomerically pure carbocyclic nucleosides | Stereospecific coupling | researchgate.net |

Application as a Ligand Precursor in Coordination Chemistry (e.g., Platinum(II) Complexes)

The field of coordination chemistry involves the study of compounds containing a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The properties and reactivity of the resulting metal complex are highly dependent on the nature of the ligands. Derivatives of this compound have found application as precursors for ligands in coordination chemistry, particularly in the synthesis of platinum(II) complexes. mdpi.com

For instance, the hydroxyl group can be used as a handle to introduce coordinating atoms, such as nitrogen or phosphorus, to create bidentate or multidentate ligands. The cyclobutane framework can impose specific geometric constraints on the resulting metal complex, influencing its reactivity and potential applications, for example, in catalysis or as anticancer agents. The synthesis of a platinum(II) complex with a ligand derived from 3-hydroxycyclobutane-1,1-dicarboxylic acid, a related cyclobutane derivative, highlights the potential of these scaffolds in designing novel metal-based therapeutics. mdpi.com

Design and Synthesis of Conformationally Constrained Scaffolds

Conformationally constrained scaffolds are rigid molecular frameworks that are used to hold functional groups in specific spatial orientations. mdpi.combham.ac.ukuni-regensburg.de This pre-organization can enhance the binding affinity and selectivity of a molecule for its biological target. The puckered and strained nature of the cyclobutane ring makes this compound an excellent starting point for the design and synthesis of such scaffolds. Current time information in Bangalore, IN.keyorganics.net